molecular formula C10H13Cl B14015814 (2-Chlorobutan-2-yl)benzene CAS No. 67765-94-0

(2-Chlorobutan-2-yl)benzene

Cat. No.: B14015814
CAS No.: 67765-94-0
M. Wt: 168.66 g/mol
InChI Key: PVPAMCTVDFXDNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorobutan-2-yl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound typically follows the same Friedel-Crafts alkylation method. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, concentration of reactants, and the amount of catalyst used.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobutan-2-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

Major Products Formed

    Substitution: Products such as 2-hydroxy-2-phenylbutane or 2-alkoxy-2-phenylbutane.

    Elimination: Formation of alkenes like 2-phenylbutene.

Scientific Research Applications

(2-Chlorobutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorobutan-2-yl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the carbocation is attacked by a nucleophile, leading to the formation of a new product .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobutane: Similar in structure but lacks the phenyl group.

    2-Phenylbutane: Lacks the chlorine atom, making it less reactive in substitution reactions but more stable overall.

Uniqueness

(2-Chlorobutan-2-yl)benzene is unique due to the presence of both a chlorine atom and a phenyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased stability of the carbocation intermediate and specific reactivity patterns in substitution and elimination reactions .

Properties

CAS No.

67765-94-0

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

2-chlorobutan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

PVPAMCTVDFXDNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)Cl

Origin of Product

United States

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